molecular formula C18H16F3N3O2S B585394 2,5-Dimethyl Celecoxib-d4 CAS No. 1346603-87-9

2,5-Dimethyl Celecoxib-d4

Cat. No. B585394
CAS RN: 1346603-87-9
M. Wt: 399.425
InChI Key: NTFOSUUWGCDXEF-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl Celecoxib-d4 is a derivative of the anti-inflammatory drug, celecoxib . It is a biochemical used for proteomics research . It is a structural analog of the selective COX-2 inhibitor celecoxib, but it lacks COX-2 inhibitory function . It has been found to have anti-tumorigenic and anti-angiogenic properties and can induce apoptosis in many cancer cell lines .


Synthesis Analysis

The synthesis of celecoxib, a close relative of 2,5-Dimethyl Celecoxib-d4, involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethyl Celecoxib-d4 is C18H12D4F3N3O2S, and its molecular weight is 399.42 . It is a close structural analog of the selective COX-2 inhibitor celecoxib .

Mechanism of Action

2,5-Dimethyl Celecoxib-d4 can extend the lifespan of Drosophila and delay aging through a mechanism that involves insulin signaling and target of rapamycin signaling . It is also known to induce apoptosis in many cancer cell lines .

Safety and Hazards

2,5-Dimethyl Celecoxib-d4 is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

2,5-Dimethyl Celecoxib-d4 has shown promise in the treatment of hepatocellular carcinoma by improving the immune microenvironment . It has also been found to extend the lifespan of Drosophila, suggesting potential applications in gerontology .

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFOSUUWGCDXEF-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=C(C=CC(=C3)C)C)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl Celecoxib-d4

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